molecular formula C15H29N3O3S B5520856 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide

Cat. No.: B5520856
M. Wt: 331.5 g/mol
InChI Key: SXVDLVMXDWVJEA-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H29N3O3S and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.19296297 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study by Ghorab et al. (2017) detailed the synthesis of a new series of compounds related to "1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide", demonstrating significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were evaluated for their antibacterial and antifungal potential, with some showing higher activity compared to reference drugs. Molecular modeling suggested similar orientation and binding interactions within the active site of dihydropteroate synthase, a key enzyme targeted by antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Bioactivity of Derivatives

Khalid et al. (2013) focused on synthesizing O-substituted derivatives of a similar compound, aiming to evaluate their bioactivity. These derivatives were tested for their inhibitory effects on enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. The study found that these compounds exhibit promising activity, particularly against butyrylcholinesterase, highlighting their potential in developing therapeutic agents (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Hyperbranched Polymers Synthesis

Yan and Gao (2000) developed a new strategy for synthesizing hyperbranched polymers using commercially available monomers. This approach involved the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, resulting in water-soluble hyperbranched polysulfone-amine with multiamino groups. These polymers have potential applications in various fields due to their solubility and functional properties (Yan & Gao, 2000).

Antibacterial Agents Development

Ajani et al. (2013) synthesized a series of N,N-diethyl amide bearing sulfonamides, demonstrating their efficacy as antibacterial agents. The study highlights the structural framework of these compounds and their marked potency against organisms like Escherichia coli and Staphylococcus aureus. This research contributes to the ongoing development of new antibacterial compounds (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(1-methylcyclohexyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3S/c1-15(9-5-4-6-10-15)16-14(19)13-8-7-11-18(12-13)22(20,21)17(2)3/h13H,4-12H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVDLVMXDWVJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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